间位二甲苯基铜(I)

描述

Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .

Synthesis Analysis

Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .

Molecular Structure Analysis

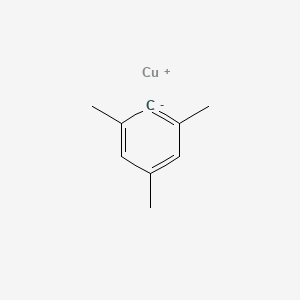

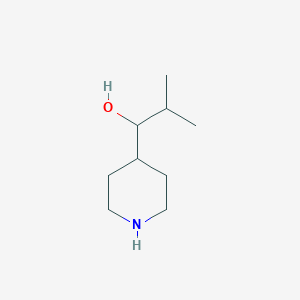

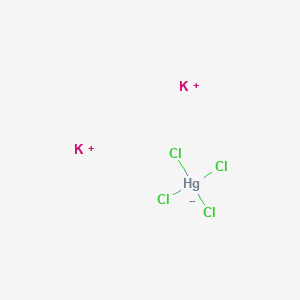

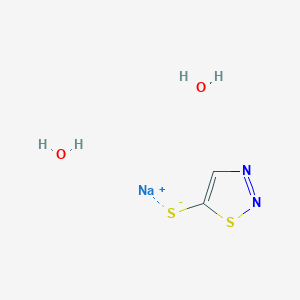

The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .

Chemical Reactions Analysis

Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .

Physical and Chemical Properties Analysis

Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .

科学研究应用

合成均配和杂配铜(I)配合物

间位二甲苯基铜(I)在合成均配和杂配铜(I)配合物中起着至关重要的作用,包括Cu(I)醇盐、硅氧烷、磷酸盐、酰胺和膦化物 。这些配合物由于其独特的化学性质,在催化和材料科学领域具有重要意义。

仿生模型化合物

该化合物用于创建生物相关的铜(I)配合物,作为仿生模型化合物 。这些模型对于理解铜在生物系统中的作用至关重要,例如在铜是活性位点关键成分的酶中。

铜纳米粒子合成

间位二甲苯基铜(I)通过稳定伯胺促进铜纳米粒子的合成 。铜纳米粒子具有广泛的应用,包括作为化学反应中的催化剂和抗菌剂。

有机合成中的金属化试剂

作为金属化试剂,间位二甲苯基铜(I)用于有机合成。 它在混合锂铜酸试剂中充当“保持基团”,而混合锂铜酸试剂对于在有机分子中形成碳-碳键至关重要 。

气体传感特性

间位二甲苯基铜(I)已被用于制备具有气体传感特性的纳米复合材料,例如CuWO4@WO3 n-n异质结 。这些材料应用于气体传感器,可以检测CO和NO2等污染物,这对环境监测至关重要。

选择性间位二甲苯基转移试剂

它在化学计量碳-碳和碳-杂原子键形成反应中充当选择性间位二甲苯基转移试剂 。这种特异性在合成复杂的有机分子中具有价值,在这些分子中需要精确的官能团位置。

安全和危害

未来方向

作用机制

Target of Action

Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .

Mode of Action

Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.

Biochemical Pathways

Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .

Pharmacokinetics

It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .

Action Environment

Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Mesitylcopper(I) plays a significant role in biochemical reactions. It is used to synthesize homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides . It also aids in the creation of biorelevant copper(I) complexes as biomimetic model compounds . Furthermore, Mesitylcopper(I) can be used to produce copper nanoparticles from stabilizing primary amines .

Cellular Effects

They are involved in various physiological and developmental processes . Copper ions are also essential for neurotransmission and myelination .

Molecular Mechanism

Mesitylcopper(I) exerts its effects at the molecular level through its role in the synthesis of various copper(I) complexes These complexes can interact with various biomolecules, leading to changes in their function

Temporal Effects in Laboratory Settings

It is known that Mesitylcopper(I) is a thermally stable compound , suggesting that it may have long-term stability in laboratory settings.

Metabolic Pathways

Copper ions are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B .

Transport and Distribution

Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Copper ions are known to be localized in various subcellular compartments, including the cytoplasm and nucleus .

属性

IUPAC Name |

copper(1+);1,3,5-trimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFJJCPKPPNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cu | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505309 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-01-3 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)

![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)